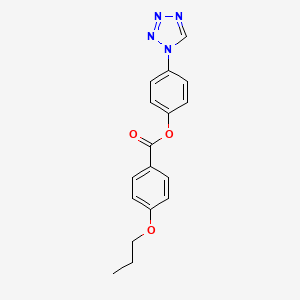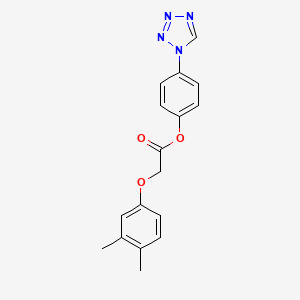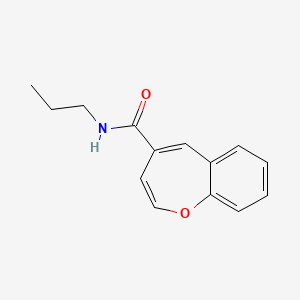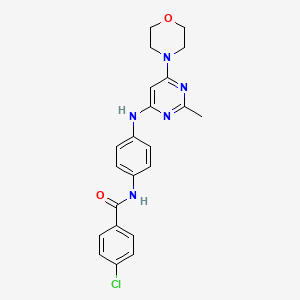
4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves esterification of the phenyl tetrazole with 4-propoxybenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxybenzoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates in organic synthesis.
作用機序
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The phenyl and propoxybenzoate moieties contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)phenyl 4-propoxybenzoate: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-imidazol-1-yl)phenyl 4-propoxybenzoate: Contains an imidazole ring instead of a tetrazole ring.
4-(1H-pyrazol-1-yl)phenyl 4-propoxybenzoate: Features a pyrazole ring in place of the tetrazole ring.
Uniqueness
The uniqueness of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate lies in its tetrazole ring, which provides distinct electronic and steric properties compared to other heterocycles. This makes it a valuable scaffold in drug design and materials science, offering unique binding interactions and reactivity profiles.
特性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC名 |
[4-(tetrazol-1-yl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-11-23-15-7-3-13(4-8-15)17(22)24-16-9-5-14(6-10-16)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3 |
InChIキー |
JDHNMBGLDKLTIQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11325506.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11325512.png)
![5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11325516.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11325522.png)
![4-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325527.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B11325531.png)

![5-chloro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325548.png)
![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11325560.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11325574.png)

![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11325583.png)
![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11325591.png)
